5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine
Overview
Description
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is a halogenated pyridine derivative. This compound is notable for its unique structure, which combines a bromine atom on the pyridine ring with a fluorine and isopropoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 5-bromo-2-fluoropyridine with 2-fluoro-5-isopropoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or toluene.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The presence of halogen atoms and the isopropoxy group can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Shares the bromine and fluorine substituents but lacks the isopropoxy group.
2-Fluoro-5-isopropoxyphenylboronic acid: Contains the fluorine and isopropoxy groups but lacks the pyridine ring.
5-Bromo-2-(2-fluoro-5-methoxyphenyl)pyridine: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
5-bromo-2-(2-fluoro-5-propan-2-yloxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9(2)18-11-4-5-13(16)12(7-11)14-6-3-10(15)8-17-14/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFIJWDUVUNCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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